Fluindapyr

Content Navigation

Managing SDHI-resistant fungal pathogens demands precise compound selection. Fluindapyr, a Group 7 SDHI fungicide, addresses critical gaps where cross-resistance limits other SDHIs.

- Exhibits potent activity against Rhizoctonia solani (rice sheath blight) via its S-enantiomer.

- Distinct binding profile effective against resistant Botrytis cinerea strains, enabling resistance management.

- Formulation-ready: stable aqueous SC technology for rapid commercial development.

Global supply, technical documentation provided.

CAS Number

Product Name

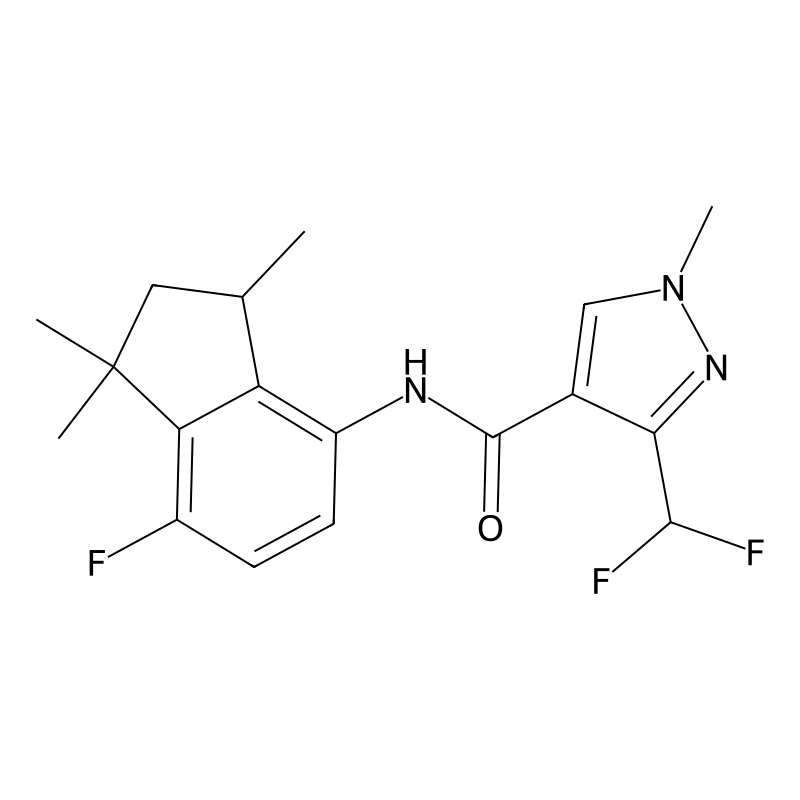

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Synonyms

Purity

Package Size

Fluindapyr is a broad-spectrum, systemic fungicide belonging to the pyrazole-carboxamide chemical class and is categorized as a Group 7 fungicide by the Fungicide Resistance Action Committee (FRAC). Its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain of fungi. This mechanism provides effective preventative control against a range of economically important fungal pathogens, including rusts, leaf spots, and powdery mildew in various crops. As a modern succinate dehydrogenase inhibitor (SDHI), its specific molecular structure dictates its efficacy spectrum, systemic properties, and resistance profile, making it a distinct choice for targeted disease management programs.

Procurement Fit

References

- [1] WO2020121347A1 - Concentrated suspension containing fluindapyr and use thereof as fungicide in crop plants - Google Patents.

- [2] Fluindapyr (Ref: IR9792). AERU - University of Hertfordshire.

- [3] Fluindapyr: Human Health Risk Assessment for Section 3 Registration on Cereal Grains, Soybeans, Tree Nuts, Turf, and Ornamentals. United States Environmental Protection Agency. October 27, 2020.

- [5] Fluindapyr. Minnesota Department of Agriculture. April 04, 2022.

- [11] Fluindapyr: Human Health Risk Assessment for Section 3 Registration on Cereal Grains, Soybeans, Tree Nuts, Turf, and Ornamentals. United States Environmental Protection Agency. October 27, 2020.

- [24] FMC Corporation's fluindapyr fungicide obtains registration in Brazil. AgroPages. August 22, 2023.

While all Succinate Dehydrogenase Inhibitor (SDHI) fungicides share a common target (Complex II of the respiratory chain), they are not functionally interchangeable. Minor variations in chemical structure between SDHIs like Fluindapyr, Boscalid, Bixafen, and Fluxapyroxad lead to significant differences in binding affinity to the target enzyme across various fungal species. This results in distinct spectra of activity, potency, and cross-resistance patterns. For example, some pathogens exhibit natural insensitivity to certain SDHIs but not others. Therefore, substituting Fluindapyr with another in-class compound without specific performance data against the target pathogen can lead to failed disease control, underscoring the need for precise, compound-specific procurement decisions.

Substitution Risk

References

- [6] Gassner, H., et al. A dispensable paralog of succinate dehydrogenase subunit C mediates standing resistance towards a subclass of SDHI fungicides in Zymoseptoria tritici. PLOS Pathogens, 20(12), e1008244.

- [14] Masiello, M., et al. Mutations in sdh genes in field isolates of Zymoseptoria tritici and impact on the sensitivity to various succinate dehydrogenase inhibitors. Fungal Genetics and Biology, 100, 1-10.

- [16] Ishii, H., et al. Efficacy of SDHI fungicides, including benzovindiflupyr, against Colletotrichum species. Pest Management Science, 73(6), 1251-1259.

- [31] Fernández-Ortuño, D., et al. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. Plant Disease, 101(10), 1836-1843.

Enantiomer-Specific Binding Affinity

Fluindapyr is a chiral molecule, and its fungicidal activity is highly dependent on the specific stereoisomer. In studies against the key pathogen *Rhizoctonia solani*, the S-enantiomer of Fluindapyr was found to be 87.8 times more active than the R-enantiomer. Molecular docking simulations confirmed this disparity, showing a significantly stronger binding energy for the S-enantiomer to the target succinate dehydrogenase (SDH) enzyme (−42.91 kcal/mol) compared to the R-enantiomer (−32.12 kcal/mol).

| Evidence Dimension | Binding Energy to *R. solani* SDH & Relative Bioactivity |

| Target Compound Data | S-Fluindapyr: -42.91 kcal/mol binding energy; 87.8x more active |

| Comparator Or Baseline | R-Fluindapyr: -32.12 kcal/mol binding energy; 1x activity baseline |

| Quantified Difference | 10.79 kcal/mol stronger binding and 87.8-fold higher activity for the S-enantiomer |

| Conditions | In vitro bioactivity assay against *Rhizoctonia solani* and molecular docking simulation. |

This demonstrates that the efficacy of technical-grade Fluindapyr is driven by a specific, high-affinity enantiomer, a key molecular differentiator that underpins its potency and cannot be assumed for other SDHI compounds.

Stable Aqueous Suspension Formulation

Fluindapyr has been specifically developed for use in concentrated aqueous suspension formulations. Patent documentation details stable formulations comprising finely divided Fluindapyr, wetting surfactants, and rheological modifiers designed for high fungicidal activity without phytotoxicity. This contrasts with the known challenges of formulating water-insoluble active ingredients, which can suffer from issues like crystal growth, sedimentation, or poor dispersion. Fluindapyr's low water solubility (1.63 mg/L) necessitates such advanced formulation, and its proven compatibility enables the creation of stable, easy-to-handle commercial products.

| Evidence Dimension | Formulation Suitability |

| Target Compound Data | Demonstrated suitability for stable concentrated aqueous suspensions (SC formulations). |

| Comparator Or Baseline | General challenges with formulating low-solubility (1.63 mg/L) active ingredients, such as physical instability. |

| Quantified Difference | Not applicable (Qualitative advantage in processability and product development). |

| Conditions | Aqueous suspension concentrate formulation development as described in patent literature. |

For buyers developing or using liquid formulations, Fluindapyr's established compatibility with stable aqueous suspension systems reduces formulation development risk and ensures reliable handling and application properties.

Distinct Resistance Profile

Different SDHI fungicides exhibit varied efficacy against pathogen strains with specific mutations in the SdhB subunit. For example, in *Botrytis cinerea*, strains with the H272R/Y mutation show high resistance to Boscalid and Penthiopyrad but remain sensitive to Fluopyram. Conversely, strains with the N230I mutation show reduced sensitivity to Fluopyram but can be controlled by higher doses. Fluindapyr, as a distinct chemical entity within the SDHI class, offers a different interaction with the target enzyme, providing a crucial tool for rotation programs. Its use can help manage pathogen populations that have developed resistance to other specific SDHI compounds, preserving the long-term viability of the entire chemical class.

| Evidence Dimension | Efficacy Against Resistant *Botrytis cinerea* Strains |

| Target Compound Data | Provides an alternative SDHI chemistry for rotation to manage resistance. |

| Comparator Or Baseline | Boscalid/Penthiopyrad (ineffective vs. H272R/Y mutants); Fluopyram (less effective vs. N230I mutants). |

| Quantified Difference | Qualitative differentiation in the resistance profile, enabling effective rotation. |

| Conditions | In vitro sensitivity assays of *Botrytis cinerea* isolates with known SdhB mutations. |

For buyers in regions with known SDHI resistance, Fluindapyr is not just another fungicide but a strategic tool for breaking resistance patterns and extending the useful life of existing chemical programs.

Rice Sheath Blight Management

Leveraging the exceptionally high bioactivity of its S-enantiomer, Fluindapyr is a prime candidate for research and development programs targeting *Rhizoctonia solani*, the causal agent of rice sheath blight. Its demonstrated potency makes it suitable for creating highly effective formulations aimed at this economically significant disease.

Stable Liquid Formulation Development

Given its proven compatibility with aqueous suspension concentrate (SC) technology, Fluindapyr is the right choice for manufacturers and formulators seeking to develop next-generation liquid fungicides. Its established formulation properties mitigate the typical risks associated with low-solubility active ingredients, streamlining the path to a stable, marketable product.

Fungicide Resistance Management

For use in agricultural regions where resistance to specific SDHI fungicides (e.g., Boscalid) is prevalent, Fluindapyr serves as a critical rotational tool. Its distinct chemical structure provides an alternative pressure against fungal populations, making it a strategic component for programs designed to control resistant strains of pathogens like *Botrytis cinerea*.

Application Fit Matrix

References

- [1] WO2020121347A1 - Concentrated suspension containing fluindapyr and use thereof as fungicide in crop plants - Google Patents.

- [19] Wang, X., et al. (2023). Enantioselective Degradation and Bioactivity Mechanism of a New Chiral Fungicide Fluindapyr in Paddy Ecosystems. Journal of Agricultural and Food Chemistry, 71(4), 1959-1968.

- [27] Wang, X., et al. (2023). Enantioselective Degradation and Bioactivity Mechanism of a New Chiral Fungicide Fluindapyr in Paddy Ecosystems. ResearchGate.

- [30] SDHI Fungicides. Fungicide Resistance Action Committee (FRAC).

- [31] Fernández-Ortuño, D., et al. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. Plant Disease, 101(10), 1836-1843.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard

Explore Compound Types